Cas no 1192-62-7 (2-Acetylfuran)
2-Acetylfuran Chemical and Physical Properties
Names and Identifiers
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- 1-(Furan-2-yl)ethanone
- 1-(2-Furanyl)ethanone
- 2-Furyl methyl ketone
- 1-(2-Furyl)ethan-1-one
- 2-Acetyl furan
- Acetylfuran
- 2-Acetalfurnan
- 2-ACETOFURONE
- 2-acetyl-fura
- 2-acetyl-furan
- 2-furfuryl methyl ketone
- 2-furyl
- 2-furylmethyl
- ACF
- FEMA 3163
- furan-2-yl methyl ketone
- methyl 2-furyl ketone
- methyl furan-2-yl ketone
- 2-Acetylfuran
- 2-Furyl methyl ketone,99%
-
- MDL: MFCD00003242
- Inchi: 1S/C6H6O2/c1-5(7)6-3-2-4-8-6/h2-4H,1H3
- InChI Key: IEMMBWWQXVXBEU-UHFFFAOYSA-N
- SMILES: CC(C1OC=CC=1)=O
- BRN: 107909
Computed Properties
- Exact Mass: 110.03700
- Monoisotopic Mass: 110.037
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 98.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 30.2A^2
Experimental Properties
- Color/Form: Yellowish brown liquid.
- Density: 1.098 g/mL at 25 °C(lit.)
- Melting Point: 26-28 °C (lit.)
- Boiling Point: 67 °C/10 mmHg(lit.)
- Flash Point: Fahrenheit: 159.8 ° f < br / > Celsius: 71 ° C < br / >
- Refractive Index: n20/D 1.5070(lit.)
- Water Partition Coefficient: Insoluble in water.
- PSA: 30.21000
- LogP: 1.48220
- Sensitiveness: Sensitive to light
- FEMA: 3163
- Solubility: Insoluble in water, soluble in ethanol, ether, propylene glycol.
2-Acetylfuran Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H300,H311,H318,H332
- Warning Statement: P264,P280,P301+P310,P305+P351+P338,P312
- Hazardous Material transportation number:UN 2811 6.1/PG 2
- WGK Germany:3
- Hazard Category Code: 20/21-25-41
- Safety Instruction: S26-S36/37/39-S45-S39-S38-S28A
- RTECS:OB3870000
-
Hazardous Material Identification:
- Explosive Limit:2.1-15.2%(V)
- HazardClass:6.1
- PackingGroup:II
- TSCA:Yes
- Storage Condition:Store at room temperature
- Risk Phrases:R23/25; R36/37
- Packing Group:II
- Safety Term:6.1
- Packing Group:II
- Hazard Level:6.1
2-Acetylfuran Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-Acetylfuran Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 088461-25g |
1-Furan-2-yl-ethanone |
1192-62-7 | 98% | 25g |
£10.00 | 2022-03-01 | |
| Fluorochem | 088461-100g |
1-Furan-2-yl-ethanone |
1192-62-7 | 98% | 100g |
£25.00 | 2022-03-01 | |
| Fluorochem | 088461-500g |
1-Furan-2-yl-ethanone |
1192-62-7 | 98% | 500g |
£119.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F106238-250g |
2-Furyl methyl ketone |
1192-62-7 | 99% | 250g |
¥219.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F106238-25g |
2-Acetylfuran |
1192-62-7 | 99% | 25g |
¥29.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F106238-50g |
2-Acetylfuran |
1192-62-7 | 99% | 50g |
¥39.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F106238-500g |
2-Acetylfuran |
1192-62-7 | 99% | 500g |
¥235.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F106238-1kg |
2-Acetylfuran |
1192-62-7 | 99% | 1kg |
¥424.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F106238-100g |
2-Acetylfuran |
1192-62-7 | 99% | 100g |
¥73.90 | 2023-09-03 | |
| Alichem | A159003287-250g |
1-(Furan-2-yl)ethanone |
1192-62-7 | 95% | 250g |
$339.04 | 2023-09-04 |
2-Acetylfuran Suppliers
2-Acetylfuran Related Literature
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Yayun Zhang,Hanwu Lei,Zixu Yang,Dengle Duan,Elmar Villota,Roger Ruan Green Chem. 2018 20 3346
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Muthu Karuppasamy,Perumal Vinoth,N. Pradeep,Subbiah Nagarajan,C. Uma Maheswari,Vellaisamy Sridharan Org. Biomol. Chem. 2020 18 8474
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Wanqiu Zhao,Cheng Zhang,Pengzhen Zhong,Wei Zhou,Chen Zhang,Dong-Mei Cui Chem. Commun. 2021 57 10715
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Bin Cheng,Xinping Zhang,Yuntong Li,Hui Li,Yixuan He,Yun Li,Taimin Wang,Hongbin Zhai Chem. Commun. 2020 56 8396
-
Kiran,Payal Rani,Sandhya Chahal,Jayant Sindhu,Sudhir Kumar,Rajender S. Varma,Rajvir Singh New J. Chem. 2021 45 18722
Additional information on 2-Acetylfuran
Introduction to 2-Acetylfuran (CAS No. 1192-62-7)
2-Acetylfuran, with the chemical formula C6H6O2 and CAS number 1192-62-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic compound features an acetyl group attached to a furan ring, making it a versatile intermediate in synthetic chemistry. Its unique structural properties have garnered attention for its potential applications in drug development, agrochemicals, and material science.
The structure of 2-acetylfuran consists of a five-membered oxygen-containing ring fused with an acetyl substituent at the 2-position. This configuration imparts reactivity that makes it valuable in various chemical transformations, including condensation reactions, nucleophilic additions, and cyclizations. The compound's ability to undergo selective modifications has been exploited in the synthesis of more complex molecules, particularly in medicinal chemistry.
In recent years, 2-acetylfuran has been explored for its role in the development of novel therapeutic agents. Its furan core is a common motif in biologically active compounds, and modifications to this scaffold can lead to compounds with enhanced pharmacological properties. For instance, researchers have investigated derivatives of 2-acetylfuran as potential inhibitors of enzymes involved in inflammatory pathways. Preliminary studies suggest that certain analogs exhibit promising anti-inflammatory activity, making them candidates for further clinical investigation.
The synthesis of 2-acetylfuran can be achieved through several routes, including the acetylation of furan or the oxidation of related alcohols. Modern synthetic methodologies have improved the efficiency and yield of these processes, enabling larger-scale production for research and industrial applications. Advances in catalytic systems have also allowed for greener approaches to its preparation, aligning with global efforts toward sustainable chemistry.
One notable application of 2-acetylfuran is in the field of agrochemicals. Its derivatives have been studied as potential fungicides and herbicides due to their ability to disrupt fungal cell wall synthesis or inhibit key enzymatic pathways in plants. These properties make it an attractive starting point for designing environmentally friendly crop protection agents that target specific pathogens while minimizing ecological impact.
The pharmacological relevance of 2-acetylfuran extends beyond inflammation control. Recent studies have highlighted its potential in antimicrobial applications, particularly against drug-resistant bacteria. The furan ring's ability to interact with bacterial enzymes has been leveraged to develop novel antibiotics that bypass existing resistance mechanisms. This underscores the importance of 2-acetylfuran as a building block for next-generation antimicrobial drugs.
In material science, 2-acetylfuran has been utilized in the development of advanced polymers and coatings. Its incorporation into polymer backbones enhances thermal stability and mechanical strength, making it useful for high-performance materials used in aerospace and automotive industries. Additionally, its photochemical properties have been explored for applications in organic electronics, where it contributes to the design of light-emitting diodes (LEDs) and photovoltaic cells.
The future prospects of 2-acetylfuran are promising, with ongoing research expanding its utility across multiple domains. Innovations in computational chemistry are enabling more precise predictions of its reactivity and interactions with biological targets, accelerating drug discovery efforts. Furthermore, collaborations between academia and industry are fostering new synthetic strategies that could streamline its production and application.
As our understanding of molecular interactions deepens, the significance of intermediates like 2-acetylfuran continues to grow. Its versatility as a synthetic scaffold ensures its continued relevance in addressing complex challenges in medicine, agriculture, and materials science. By leveraging cutting-edge research methodologies and interdisciplinary approaches, scientists are unlocking new possibilities for this remarkable compound.
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